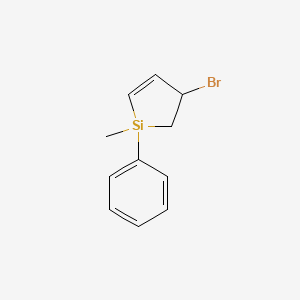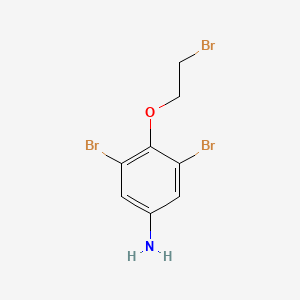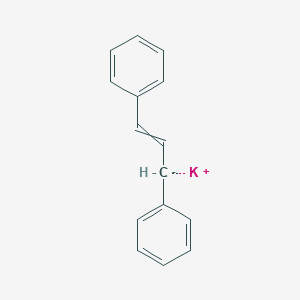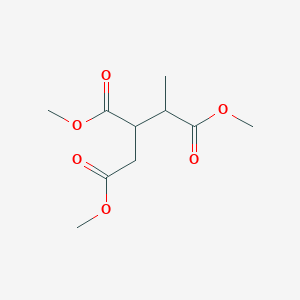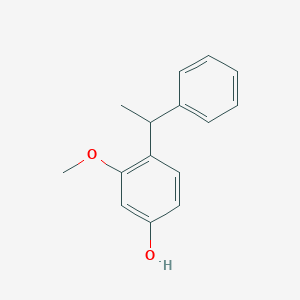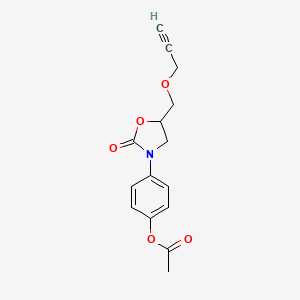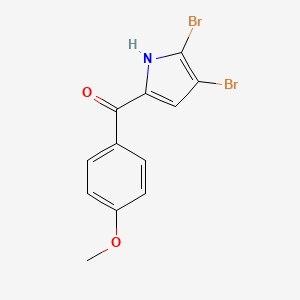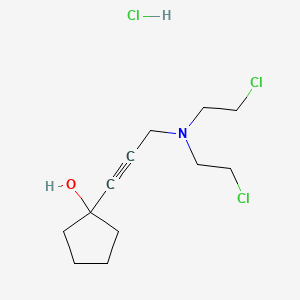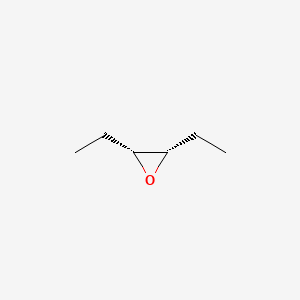
Oxirane, 2,3-diethyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2,3-diethyl-, cis- is an organic compound belonging to the class of epoxides, which are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This compound is a stereoisomer, specifically the cis- form, meaning that the two ethyl groups are on the same side of the epoxide ring. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,3-diethyl-, cis- typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the epoxide ring.
Industrial Production Methods
On an industrial scale, epoxides like Oxirane, 2,3-diethyl-, cis- can be produced through the catalytic oxidation of alkenes using oxygen or air in the presence of a silver catalyst. This method is efficient and widely used for the large-scale production of epoxides.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2,3-diethyl-, cis- undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring, resulting in ring opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxycarboxylic acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-), alkoxides (RO-), and amines (NH3) are commonly employed.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Alcohols: Produced from nucleophilic substitution reactions.
Scientific Research Applications
Oxirane, 2,3-diethyl-, cis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxirane, 2,3-diethyl-, cis- involves the electrophilic oxygen atom in the epoxide ring reacting with nucleophilic sites on other molecules. This reaction typically proceeds through a concerted mechanism, where the nucleophile attacks the less hindered carbon of the epoxide ring, leading to ring opening and the formation of a new bond. The high reactivity of the epoxide ring is due to the ring strain, which makes it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2,3-dimethyl-, cis-: Another epoxide with methyl groups instead of ethyl groups.
Oxirane, 2,3-dimethyl-, trans-: The trans- stereoisomer of the dimethyl-substituted epoxide.
2,3-Epoxybutane: A simpler epoxide with a butane backbone.
Uniqueness
Oxirane, 2,3-diethyl-, cis- is unique due to the presence of ethyl groups, which can influence its reactivity and the types of reactions it undergoes. The cis- configuration also affects its stereochemistry and the spatial arrangement of substituents, which can impact its interactions with other molecules and its overall chemical behavior.
Properties
CAS No. |
36611-94-6 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2S,3R)-2,3-diethyloxirane |
InChI |
InChI=1S/C6H12O/c1-3-5-6(4-2)7-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
PCGTXZMDZGOMJG-OLQVQODUSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](O1)CC |
Canonical SMILES |
CCC1C(O1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




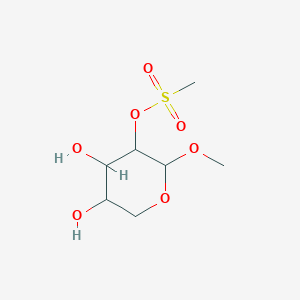
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)

